molecular formula C6H5NOS B8715787 Hydroxy-thiophen-3-yl-acetonitrile

Hydroxy-thiophen-3-yl-acetonitrile

Cat. No. B8715787
M. Wt: 139.18 g/mol
InChI Key: VQBQLZSERGUMHI-UHFFFAOYSA-N
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Patent
US08673905B2

Procedure details

To a stirred suspension of LAH (8.7 g, 225 mmol) in dry THF (300 mL) was added a solution of hydroxy-thiophen-3-yl-acetonitrile (12.5 mL, 90 mmol) in dry THF (50 mL) dropwise at 0° C. under nitrogen atmosphere. Then the mixture was warmed to 25° C. and stirred overnight. After cooling to 10° C., H2O (8.7 mL) was added to the solution, followed by NaOH solution (8.7 mL, 15%), then H2O (26 mL). The reaction mixture was filtered and the filtrate was concentrated to dryness to afford crude 2-amino-1-thiophen-3-yl-ethanol. (Yield 12.9 g, crude). LC-MS: [M+H]+ 144.
Name
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
26 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH:7][CH:8]([C:11]1[CH:15]=[CH:14][S:13][CH:12]=1)[C:9]#[N:10].O.[OH-].[Na+]>C1COCC1>[NH2:10][CH2:9][CH:8]([C:11]1[CH:15]=[CH:14][S:13][CH:12]=1)[OH:7] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
OC(C#N)C1=CSC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
8.7 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
8.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
26 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC(O)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.